6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including hydroxyl, methyl, morpholinomethyl, oxo, and nitrile groups. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: This compound lacks the morpholinomethyl group, resulting in different reactivity and biological activity.
1,4-Dimethyl-5-(morpholinomethyl)pyridine-2-one: This compound has a similar structure but lacks the hydroxyl and nitrile groups, leading to distinct chemical properties.
Uniqueness: 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile stands out due to its combination of functional groups, which contribute to its unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-hydroxy-1,4-dimethyl-5-(morpholin-4-ylmethyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-10(7-14)12(17)15(2)13(18)11(9)8-16-3-5-19-6-4-16/h18H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZBCWCKBBKZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CN2CCOCC2)O)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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